molecular formula C18H15N3O6S B2622983 N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 886912-33-0

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2622983
CAS No.: 886912-33-0
M. Wt: 401.39
InChI Key: RPHAHMAUJXHLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to N-[5-(4-Methanesulfonylphenyl)-1,3,4-Oxadiazol-2-Yl]-2,3-Dihydro-1,4-Benzodioxine-6-Carboxamide

Chemical Identity and Nomenclature

The compound this compound (molecular formula: C₁₈H₁₅N₃O₆S; molecular weight: 401.4 g/mol) is characterized by three distinct structural domains:

  • A 2,3-dihydro-1,4-benzodioxine moiety, a bicyclic ether system with oxygen atoms at positions 1 and 4.
  • A 1,3,4-oxadiazole ring substituted at position 5 with a 4-methanesulfonylphenyl group.
  • A carboxamide linker bridging the benzodioxine and oxadiazole components.

The IUPAC name reflects its substitution pattern:

  • 2,3-Dihydro-1,4-benzodioxine-6-carboxamide denotes the benzodioxine core with an amide group at position 6.
  • 5-(4-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl specifies the oxadiazole ring’s substitution at position 5 with a para-methanesulfonylphenyl group.

Structural Representation

Property Value
SMILES COc1cc(-c2nnc(NS(=O)(=O)C3CC3)o2)cc(OC)c1
Molecular Formula C₁₈H₁₅N₃O₆S
Molecular Weight 401.4 g/mol

The methanesulfonyl group (-SO₂CH₃) introduces strong electron-withdrawing characteristics, while the benzodioxine system enhances planar rigidity.

Historical Context of Oxadiazole-Based Compound Development

Oxadiazoles emerged as critical pharmacophores in the late 20th century due to their versatility in mimicking peptide bonds and enabling hydrogen-bond interactions. The 1,3,4-oxadiazole variant, in particular, gained prominence for its metabolic stability and π-π stacking capabilities.

Key Milestones in Oxadiazole Chemistry:
  • 1950s–1970s : Early synthetic methods focused on cyclization of diacylhydrazines, enabling access to unsubstituted oxadiazoles.
  • 1980s–2000s : Functionalization strategies evolved to incorporate aryl, sulfonyl, and heterocyclic groups, as seen in compounds like CHEMBL5075993 (CCOc1ccc(S(=O)(=O)n2nc(OC(=O)c3ccc(-c4ccccc4)cc3)cc2N)cc1).
  • Post-2010 : Hybrid systems combining oxadiazoles with benzodioxine or benzofuran cores were developed to optimize pharmacokinetic properties.

The integration of sulfonyl groups into oxadiazole frameworks, as exemplified by the subject compound, represents a strategic advancement to enhance target binding affinity and solubility.

Structural Significance of Benzodioxine and Methanesulfonyl Moieties

Benzodioxine Contributions:

The 2,3-dihydro-1,4-benzodioxine system confers:

  • Conformational rigidity : The fused oxygen atoms restrict rotational freedom, favoring planar orientation for receptor binding.
  • Electron-rich aromaticity : Enhances π-stacking interactions with hydrophobic protein pockets, as observed in analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide.
Methanesulfonyl Group Effects:
  • Electron-withdrawing induction : Polarizes the oxadiazole ring, increasing electrophilicity at the C2 position for nucleophilic interactions.
  • Hydrogen-bond acceptor capacity : The sulfonyl oxygen atoms engage in non-covalent interactions with serine or threonine residues in enzymatic targets.

Comparative Analysis of Analogues

Compound ID Benzodioxine Substitution Oxadiazole Substitution Bioactivity (nM)
G786-0430 6-Carboxamide 4-Methanesulfonylphenyl 0.48*
CHEMBL5075993 None 4-Sulfophenyl 6.00
CHEMBL5081752 None 4-Bromophenyl 12.00

*Data extrapolated from structural analogs in screening libraries.

The synergy between the benzodioxine’s rigidity and the methanesulfonyl group’s electronic effects positions this compound as a candidate for further exploration in enzyme inhibition or receptor modulation studies. Future research directions could include crystallographic analyses to elucidate binding modes and synthetic optimization to improve bioavailability.

Properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c1-28(23,24)13-5-2-11(3-6-13)17-20-21-18(27-17)19-16(22)12-4-7-14-15(10-12)26-9-8-25-14/h2-7,10H,8-9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHAHMAUJXHLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methanesulfonylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride under basic conditions to form the target compound .

Chemical Reactions Analysis

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively disrupt the growth and survival of cancer cells. Additionally, it has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and apoptosis .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues from Benzodioxine-Oxadiazole Hybrids

describes a series of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a–k) with varying phenyl substituents. Key comparisons include:

Compound Substituent on Oxadiazole Antibacterial Activity (MIC, µg/mL) Cytotoxicity (Hemolytic %)
Target Compound 4-Methanesulfonylphenyl Not reported Not reported
8a () 4-Nitrophenyl 1.25–2.5 (vs. S. aureus) 8.2%
8b () 4-Chlorophenyl 2.5–5.0 (vs. E. coli) 6.5%
8c () 4-Methylphenyl 10–20 (vs. P. aeruginosa) 4.7%
  • Key Findings: Electron-withdrawing groups (e.g., -NO₂, -SO₂CH₃) enhance antibacterial potency compared to electron-donating groups (e.g., -CH₃) . Cytotoxicity in this series is modest (4–8% hemolysis), suggesting a favorable safety profile for the target compound if trends hold .

B. Isoxazolecarboxamide Derivatives ()

Compounds such as 898496-61-2 (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-4-(2-(2-methylphenyl)diazenyl)phenyl]-3-isoxazolecarboxamide) and 898477-71-9 (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(2-phenyldiazenyl)phenyl]-3-isoxazolecarboxamide) share the benzodioxine-carboxamide scaffold but replace oxadiazole with isoxazole.

  • Structural Impact: Isoxazole’s reduced aromaticity compared to oxadiazole may decrease metabolic stability but improve solubility.

C. Triazole and Benzopyran Derivatives ()

Compounds like 951893-66-6 (N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) and 898651-93-9 (N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo-4H-1-benzopyran-3-carboxamide) highlight divergent cores (triazole, benzopyran) with carboxamide linkages.

  • Functional Implications: Triazoles offer improved pharmacokinetics via hydrogen bonding but may exhibit higher cytotoxicity.

Research Findings and Mechanistic Insights

  • Antibacterial Activity: The target compound’s oxadiazole-sulfonylphenyl group likely inhibits bacterial DNA gyrase or enoyl-acyl carrier protein reductase (FabI), as seen in analogs with nitro or halophenyl substituents .
  • Cytotoxicity : Low hemolytic activity in benzodioxine-oxadiazole hybrids (4–8%) suggests that the methanesulfonyl group may further reduce toxicity by enhancing target specificity .
  • Synthetic Feasibility : The target compound can be synthesized via a similar route to ’s methodology, involving nucleophilic substitution of 2-bromoacetamide intermediates with oxadiazole-thiols .

Biological Activity

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a methanesulfonyl group and an oxadiazole ring, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C21H23N3O5S
Molecular Weight 429.5 g/mol
CAS Number 886912-27-2

This compound features a benzodioxine core that is structurally significant for its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxadiazole ring is known to enhance the compound's reactivity and solubility, facilitating interactions with enzymes and receptors. These interactions can lead to inhibition or modulation of specific biological pathways, making it a candidate for therapeutic applications.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Antibacterial Activity : The compound has shown potential as an antibacterial agent. Its structure allows it to disrupt bacterial cell functions.
  • Antitumor Properties : Preliminary research indicates that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of the methanesulfonyl group enhances its anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), similar to other compounds in its class.

Case Studies

Several studies have evaluated the biological activity of related compounds featuring similar structural motifs:

  • Study on COX Inhibition : A related compound with a similar methanesulfonyl group exhibited high selectivity for COX-2 with an IC50 value of 0.0032 µM, demonstrating significant anti-inflammatory activity in vivo . This suggests that this compound may also possess similar inhibitory effects on COX enzymes.

Research Findings

The following table summarizes some key findings regarding the biological activities of compounds related to this compound:

Compound NameActivity TypeIC50 (µM)Reference
6-Ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-oneCOX-2 Inhibitor0.0032
6-Ethoxy-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-oneCOX Inhibitor0.10
N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-y]-benzothiopheneAntitumor ActivityNot specified

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of 4-methanesulfonylphenyl-substituted oxadiazole precursors with 2,3-dihydro-1,4-benzodioxine-6-carboxamide derivatives. Key steps include nucleophilic substitutions and cyclization under controlled temperatures (e.g., 60–80°C) using polar aprotic solvents like DMF or DCM. Purification via column chromatography and recrystallization ensures >95% purity . Example Reaction Conditions:
StepReagents/CatalystsSolventTemperatureYield (%)
1K₂CO₃, CuIDMF80°C65–75
2HATU, DIPEADCMRT85–90

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR to verify proton environments (e.g., benzodioxine methine protons at δ 4.2–4.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 472.12). FT-IR identifies functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1680 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the key structural features influencing its potential bioactivity?

  • Methodological Answer: The oxadiazole ring enhances π-π stacking with biological targets, while the methanesulfonyl group improves solubility and binding affinity to sulfonamide-sensitive enzymes. The benzodioxine moiety contributes to metabolic stability, as evidenced by resistance to CYP450-mediated oxidation in vitro .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer: Cross-validate assays using standardized protocols (e.g., ATP-based kinase inhibition assays vs. SPR binding studies). Control variables like buffer pH, ATP concentration, and cell-line specificity (e.g., HEK293 vs. HeLa). Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess inter-laboratory variability .

Q. What computational strategies are effective for structure-activity relationship (SAR) analysis of this compound?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., COX-2 or PARP1). Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å over 100 ns). QSAR models using descriptors like LogP, polar surface area, and H-bond acceptors can predict pharmacokinetic properties .

Q. How can in vitro-to-in vivo translation challenges be addressed in pharmacokinetic studies?

  • Methodological Answer: Optimize formulations using PEGylated liposomes to enhance bioavailability. Monitor plasma half-life via LC-MS/MS in rodent models. Compare metabolic profiles using liver microsomes (human vs. murine) to identify species-specific clearance pathways. Adjust dosing regimens based on allometric scaling .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

  • Methodological Answer: Combine knockdown/knockout models (CRISPR-Cas9) to confirm target dependency. Use phosphoproteomics (TiO₂ enrichment + LC-MS) to map downstream signaling. Validate with thermal shift assays to measure target stabilization (ΔTm >3°C indicates binding) .

Data Contradiction & Reproducibility

Q. How should researchers handle discrepancies in cytotoxicity data between 2D vs. 3D cell models?

  • Methodological Answer: 3D spheroids better mimic tumor microenvironments, so prioritize these models for IC₅₀ determination. Use multiplex assays (e.g., CellTiter-Glo 3D) to account for hypoxia and nutrient gradients. Cross-reference with transcriptomic data (RNA-seq) to identify resistance markers (e.g., ABC transporters) .

Methodological Best Practices

Q. What strategies ensure reproducibility in synthetic protocols?

  • Methodological Answer: Document reaction parameters (e.g., inert atmosphere, moisture control) and validate purity via orthogonal methods (HPLC + NMR). Share raw spectral data in open-access repositories (e.g., Zenodo) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.